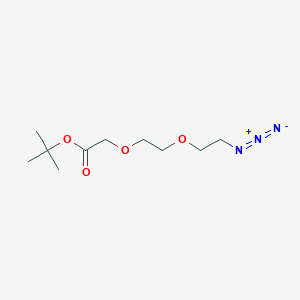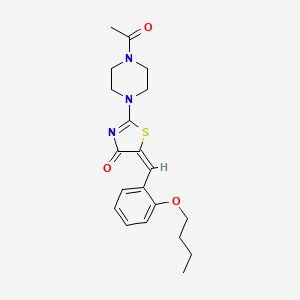
1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine is an organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethyl)benzylamine, which can be prepared by the reduction of 4-(trifluoromethyl)benzaldehyde.
Imidazole Formation: The benzylamine is then reacted with imidazole under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
科学的研究の応用
1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole ring.
作用機序
The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those containing metal ions, due to the coordinating ability of the imidazole ring.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.
類似化合物との比較
4-(Trifluoromethyl)benzylamine: A precursor in the synthesis of the target compound.
1-(4-(Trifluoromethyl)phenyl)imidazole: A structurally similar compound with potential pharmacological applications.
Uniqueness: 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine is unique due to the combination of the trifluoromethyl group and the imidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole ring provides a versatile site for chemical modifications and interactions with biological targets .
特性
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEJDWQOFCPALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477076.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide](/img/structure/B2477078.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2477081.png)

![N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2477085.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2477087.png)

![1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2477089.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2477096.png)

